3-(Thiophen-3-yl)propanimidamide
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Overview
Description
3-(Thiophen-3-yl)propanimidamide is a compound that features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a propanimidamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(Thiophen-3-yl)propanimidamide, often involves multicomponent reactions and condensation reactions. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale application of the aforementioned synthetic methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 3-(Thiophen-3-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced to the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Thiophen-3-yl)propanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group at position 2.
Comparison: 3-(Thiophen-3-yl)propanimidamide is unique due to the presence of the propanimidamide group, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3-thiophen-3-ylpropanimidamide |
InChI |
InChI=1S/C7H10N2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H3,8,9) |
InChI Key |
JBJCANUQXFHUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCC(=N)N |
Origin of Product |
United States |
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